molecular formula C6H5NOS B6230150 2-ethynyl-4-methoxy-1,3-thiazole CAS No. 211943-08-7

2-ethynyl-4-methoxy-1,3-thiazole

Cat. No.: B6230150
CAS No.: 211943-08-7
M. Wt: 139.2
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Description

2-Ethynyl-4-methoxy-1,3-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-4-methoxy-1,3-thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-bromo-4-methoxy-1,3-thiazole with an acetylene derivative in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4-methoxy-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethynyl-4-methoxy-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and anti-inflammatory agents.

    Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 2-ethynyl-4-methoxy-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-4-methoxy-1,3-thiazole is unique due to its ethynyl group, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

211943-08-7

Molecular Formula

C6H5NOS

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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